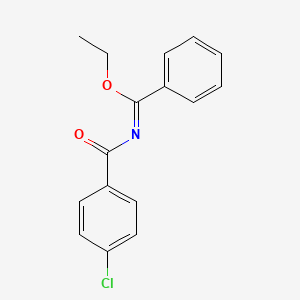
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl ester group, a 4-chlorobenzoyl group, and a benzenecarboximidate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl benzenecarboximidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethyl benzenecarboximidatebaseEthyl N-(4-chlorobenzoyl)benzenecarboximidate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted benzenecarboximidates.
Oxidation: Products include benzoic acids.
Reduction: Products include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl benzenecarboximidate
- 4-chlorobenzoyl chloride
- Benzenecarboximidic acid derivatives
Uniqueness
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is unique due to the presence of both the 4-chlorobenzoyl and benzenecarboximidate groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
87436-46-2 |
|---|---|
Molekularformel |
C16H14ClNO2 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
ethyl N-(4-chlorobenzoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(13-6-4-3-5-7-13)18-15(19)12-8-10-14(17)11-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
VDRZZAJMVPIOHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)


![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)

![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)


![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

